N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H12N4O3S2 and its molecular weight is 372.42. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides and Medicinal Chemistry
Sulfonamides have a rich history in medicinal chemistry, serving as the backbone for various drugs due to their ability to inhibit enzymes, such as carbonic anhydrases and dihydropteroate synthase, leading to applications in treating bacterial infections, glaucoma, and certain cancers (Carta, Scozzafava, & Supuran, 2012). The structural flexibility of sulfonamides allows for the design of drugs targeting multiple receptors, including tyrosine kinases and HIV protease, showcasing their potential in addressing a broad spectrum of diseases (Gulcin & Taslimi, 2018).
Organic Synthesis and Material Science
Sulfonamides, including those with benzo[c][1,2,5]thiadiazole motifs, are also significant in the field of organic synthesis and material science. Their incorporation into organic optoelectronic materials, for instance, has been explored due to the unique electronic properties imparted by the benzo[c][1,2,5]thiadiazole core. These materials are investigated for their potential in organic light-emitting diodes (OLEDs) and photovoltaic applications, demonstrating the versatility of sulfonamide derivatives in contributing to new technological advancements (Tam & Wu, 2015).
Heterocyclic Chemistry
The compound's structure, featuring a furan and pyridinyl moiety, highlights its relevance in heterocyclic chemistry, where such heterocycles are crucial for developing novel compounds with potential biological activities. Heterocyclic N-oxides, for instance, are explored for their roles in organic synthesis, catalysis, and drug development, illustrating the importance of heterocyclic compounds in discovering new therapeutic agents (Li et al., 2019).
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-25(22,15-5-1-3-12-16(15)20-24-19-12)18-10-11-6-7-17-13(9-11)14-4-2-8-23-14/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOPZMAZFUIACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.